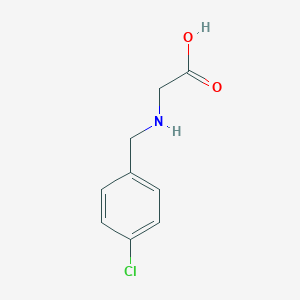

(4-Chloro-benzylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUCLXJGFMJQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328767 | |

| Record name | N-[(4-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114479-33-3 | |

| Record name | N-[(4-Chlorophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Characterization and Structural Elucidation of 4 Chloro Benzylamino Acetic Acid and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for elucidating molecular structures by examining the interaction of molecules with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. For (4-Chloro-benzylamino)-acetic acid, the spectrum is expected to show distinct signals for the aromatic, benzylic, alpha-amino, amine, and carboxylic acid protons. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org Due to hydrogen bonding, its chemical shift can be variable, and the signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The protons on the carbon adjacent to the carboxylic acid are expected to absorb in the 2-3 ppm range. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Position is concentration-dependent; exchanges with D₂O. |

| Aromatic (Ar-H) | ~7.3 - 7.4 | Multiplet (two Doublets) | 4H | Protons on the 4-chlorophenyl ring, exhibiting an AA'BB' pattern. |

| Amine (-NH-) | Variable | Broad Singlet | 1H | Chemical shift and broadening depend on solvent, temperature, and pH; may exchange with D₂O. |

| Benzylic (-CH₂-Ar) | ~3.8 - 4.0 | Singlet | 2H | Adjacent to the nitrogen and the aromatic ring. |

| Alpha-amino (-CH₂-COOH) | ~3.2 - 3.4 | Singlet | 2H | Adjacent to the nitrogen and the carboxyl group. |

¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Typically, spectra are acquired with proton decoupling, resulting in a single sharp line for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (-C OOH) | 170 - 175 | Carbonyl carbon, typically downfield. The carboxyl resonance for α-glycine is observed at 176.45 ppm. nsf.gov |

| Aromatic (C -Cl) | 132 - 134 | Quaternary carbon attached to chlorine. |

| Aromatic (C -CH₂) | 137 - 139 | Quaternary carbon attached to the benzyl (B1604629) methylene (B1212753) group. |

| Aromatic (Ar-C H) | 128 - 130 | Two distinct signals are expected for the protonated aromatic carbons. |

| Benzylic (-C H₂-Ar) | 52 - 55 | Methylene carbon of the benzyl group. |

| Alpha-amino (-C H₂-COOH) | 50 - 53 | Methylene carbon of the glycine (B1666218) moiety. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy is particularly useful for identifying the very strong and broad O-H stretch of the hydrogen-bonded carboxylic acid dimer (2500-3300 cm⁻¹) and the sharp, strong C=O stretch (around 1710 cm⁻¹). libretexts.org The N-H stretch of the secondary amine would appear around 3300-3500 cm⁻¹. Other key absorptions include C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), aromatic C=C stretching (~1600, 1490 cm⁻¹), and the C-Cl stretch (~1090 cm⁻¹).

Raman spectroscopy is complementary, often providing stronger signals for symmetric vibrations and non-polar bonds. It would be effective for observing the aromatic ring vibrations and the C-C backbone, while the C=O stretch would also be visible. kurouskilab.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | Stretching | ~1600, ~1490 | Medium-Weak |

| C-N | Stretching | 1020 - 1250 | Medium |

| C-Cl | Stretching | 1085 - 1095 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high precision, allowing for the determination of the elemental formula.

For this compound (C₉H₁₀ClNO₂), the monoisotopic mass is calculated to be 199.0400063 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways would include:

Loss of the carboxyl group: [M - COOH]⁺

Benzylic cleavage: Formation of the 4-chlorobenzyl cation or the 4-chlorotropylium ion (m/z 125). This is often a very stable and abundant fragment.

Alpha-cleavage: Cleavage of the bond between the two CH₂ groups.

Expected m/z Values in Mass Spectrometry

| Ion | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₁ClNO₂]⁺ | 200.0473 | Protonated molecule (positive ion mode). |

| [M-H]⁻ | [C₉H₉ClNO₂]⁻ | 198.0327 | Deprotonated molecule (negative ion mode). |

| [M-COOH]⁺ | [C₈H₁₀ClN]⁺ | 155.0524 | Loss of the carboxyl radical. |

| [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | 125.0153 | 4-chlorobenzyl or tropylium (B1234903) fragment. |

Note: m/z values correspond to the most abundant isotope (³⁵Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The 4-chlorobenzyl moiety in the target molecule is the primary chromophore. It is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring, typically a strong primary band (E-band) below 220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. For comparison, 4-chlorobenzoic acid shows an absorption maximum around 240-280 nm. nist.gov The exact position (λₘₐₓ) and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Molecular Structure Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive and unambiguous structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure would confirm the connectivity and stereochemistry. Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, which dictate the crystal packing. While no public crystal structure exists for this specific compound, analysis of similar structures, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, demonstrates the power of this technique to elucidate detailed solid-state conformations and intermolecular forces. nih.gov

Chromatographic Purity Assessment and Separation Methodologies (e.g., LC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

A typical purity analysis for this compound would employ reversed-phase HPLC (RP-HPLC). In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. nih.gov An acidic modifier like formic acid or acetic acid is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to better peak shape and reproducible retention times. nih.govsigmaaldrich.com Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic chromophore absorbs.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. sigmaaldrich.comlcms.cz As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. This confirms that the main peak has the correct molecular weight for this compound and allows for the tentative identification of impurities based on their mass-to-charge ratios. sigmaaldrich.comlcms.cz

Elemental Analysis Techniques

Elemental analysis serves as a fundamental technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This data is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and assessing its purity. The primary methods employed for this purpose are combustion analysis and, for surface-specific elemental information, X-ray Photoelectron Spectroscopy (XPS).

Combustion analysis is a robust and widely used method to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. The process involves the complete combustion of a precisely weighed sample in a stream of pure oxygen at high temperatures. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a series of traps that selectively absorb each component. By measuring the mass increase of each trap, the mass of the corresponding element in the original sample can be calculated.

For this compound, with a molecular formula of C₉H₁₀ClNO₂, the theoretical elemental composition can be calculated based on its molecular weight of 199.63 g/mol nih.gov. These theoretical values provide a benchmark against which experimental results from combustion analysis are compared. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) is a strong indicator of the sample's purity and correct elemental composition.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 54.15 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.06 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.76 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.02 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.03 |

| Total | 199.65 | 100.00 |

Note: Values are rounded to two decimal places.

Table 2: Representative Elemental Analysis Data for a Synthesized Sample

| Element | Theoretical % | Experimental % | Deviation % |

| C | 54.15 | 54.21 | +0.06 |

| H | 5.06 | 5.02 | -0.04 |

| N | 7.02 | 7.05 | +0.03 |

Note: This table presents hypothetical experimental data for illustrative purposes, as specific findings for this compound were not available in the public domain. The data format is based on standard reporting for similar compounds.

Another powerful technique for elemental analysis, particularly for surface characterization, is X-ray Photoelectron Spectroscopy (XPS). XPS provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. This technique involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for its identification. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms.

For this compound, an XPS survey scan would be expected to show peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and chlorine (Cl 2p). High-resolution scans of each of these peaks would provide more detailed information about the bonding environments. For instance, the C 1s spectrum could be deconvoluted to show separate peaks for the aromatic carbons, the aliphatic carbons in the benzyl and acetic acid moieties, and the carboxyl carbon. Similarly, the N 1s and O 1s spectra would confirm the presence of the amine and carboxylic acid functional groups, respectively. The Cl 2p spectrum would confirm the presence and chemical state of the chlorine atom on the benzyl ring. While XPS is a surface-sensitive technique, it provides invaluable data for confirming the presence and chemical state of the constituent elements of this compound, especially when immobilized on a surface or as a thin film.

Computational and Theoretical Investigations of 4 Chloro Benzylamino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic behavior and energetic properties of (4-Chloro-benzylamino)-acetic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For this compound, DFT calculations help elucidate its inherent reactivity and kinetic stability.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy of the HOMO is associated with the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, with its location highlighting sites prone to nucleophilic attack. nih.gov For molecules analogous to this compound, the HOMO is typically localized on the electron-rich chlorobenzyl ring and the nitrogen atom, while the LUMO is often centered on the carboxylic acid moiety. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a crucial descriptor of chemical reactivity and stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. bhu.ac.in In an MEP map of this compound, negative potential (typically colored red) is expected around the electronegative oxygen atoms of the carboxyl group and the chlorine atom, indicating these are prime sites for electrophilic interaction. nih.gov Positive potential (blue) would be localized around the amine and carboxylic acid hydrogens, marking them as sites for nucleophilic attack. nih.gov

| Parameter | Typical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (µ) | ~4.8 Debye | Measures the overall polarity of the molecule. bhu.ac.in |

This compound is a flexible molecule with several rotatable single bonds, allowing it to adopt numerous three-dimensional conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and to determine their relative energies. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a target's binding site.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its key bonds, such as the C-C bond of the ethyl bridge, the C-N bonds, and the bond connecting the benzyl (B1604629) group to the nitrogen. Studies on similar benzyl derivatives show that the preference for a particular conformation is often governed by minimizing steric repulsion between bulky groups, such as the aromatic ring and the substituent on the adjacent atom. nih.gov For glycine-containing structures, intramolecular hydrogen bonding between the carboxylic acid proton and the amine nitrogen can also play a significant role in stabilizing certain folded conformations. mdpi.com

The result of a conformational analysis is an energetic profile that ranks the different conformers from the lowest to the highest energy. This profile provides a statistical probability of finding the molecule in any given shape at a certain temperature.

| Conformer Description | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Global Minimum (Extended) | 0.00 | The benzyl and acetic acid groups are oriented away from each other, minimizing steric hindrance. |

| Folded (Gauche) | +1.5 | Rotation around the N-CH₂ bond brings the benzyl and carboxyl groups into proximity. |

| Intramolecular H-Bond | +0.8 | A folded conformation stabilized by a hydrogen bond between the carboxylic OH and the amine N. |

Quantum chemical calculations are essential for mapping the detailed pathway of a chemical reaction. rsc.org By computing the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. scielo.br The transition state is the highest energy point along the reaction coordinate and represents the energy barrier, or activation energy, that must be overcome for the reaction to proceed.

For this compound, computational studies could elucidate mechanisms for reactions such as amide bond formation, esterification of the carboxylic acid, or nucleophilic substitution at the benzylic position. The calculations would identify the precise geometry of the transition state structure, providing a snapshot of the bond-breaking and bond-forming processes. rsc.org This level of detail helps rationalize experimental observations and predict how changes in molecular structure or reaction conditions might affect the reaction outcome. scielo.br

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on electronic structure, molecular modeling techniques are used to simulate the behavior of molecules in a biological context, such as their interaction with protein targets.

Understanding how a small molecule like this compound interacts with a biological target is fundamental to medicinal chemistry. Molecular modeling simulates these interactions, identifying the key intermolecular forces that stabilize the ligand-receptor complex. The functional groups of this compound allow for a variety of interactions:

Hydrogen Bonding: The carboxylic acid group (both donor and acceptor) and the secondary amine (donor) are prime sites for forming strong, directional hydrogen bonds with protein residues.

Electrostatic Interactions: The deprotonated carboxylate group can form strong salt bridges with positively charged residues like arginine or lysine.

Hydrophobic Interactions: The chlorophenyl ring can engage in favorable hydrophobic interactions with nonpolar pockets in a protein binding site.

Pi-Stacking: The aromatic ring can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Molecular dynamics (MD) simulations can further investigate the stability of a predicted ligand-target complex, simulating its atomic motions over time to ensure the binding mode is stable.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ukm.my An algorithm samples numerous possible conformations and positions of the ligand within the protein's binding site, and a scoring function estimates the binding affinity for each pose. researchgate.net The output is a ranked list of binding modes, with the lowest-energy pose representing the most probable interaction.

For this compound, docking studies could be used to screen potential protein targets or to understand its binding mechanism with a known receptor, such as aldose reductase, a target for related compounds. The results provide a 3D model of the complex, detailing the specific amino acid residues that interact with the ligand and the nature of those interactions. This information is invaluable for structure-based drug design and for explaining structure-activity relationships.

| Parameter | Predicted Value/Residues | Interaction Type |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Estimated free energy of binding; more negative values indicate stronger affinity. |

| Interacting Residues | Arg45, Lys77 | Salt bridge/Hydrogen bond with the carboxylate group. |

| Interacting Residues | Trp111 | Pi-stacking with the chlorophenyl ring. |

| Interacting Residues | Leu300, Pro301 | Hydrophobic interaction with the benzyl moiety. |

| Interacting Residues | His110 | Hydrogen bond with the secondary amine. |

Investigation of Intermolecular Forces and Supramolecular Assembly

The molecular structure of this compound, featuring a carboxylic acid group, a secondary amine, and a chlorophenyl ring, dictates the types of intermolecular forces it can exhibit. These forces govern its physical properties and its ability to form larger, ordered structures through supramolecular assembly. The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding: The most significant intermolecular interaction in this compound is hydrogen bonding. The carboxylic acid group contains a highly polarized O-H bond, making the hydrogen atom a strong hydrogen bond donor. The carbonyl oxygen (C=O) and the nitrogen atom of the secondary amine act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks. For instance, like many carboxylic acids, it is likely to form cyclic dimers in the solid state or in non-polar solvents, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. acs.org Furthermore, the N-H group can act as a hydrogen bond donor, interacting with the carboxyl group of a neighboring molecule.

Van der Waals Forces: These forces, although weaker, are present in all molecules. For this compound, London dispersion forces arise from temporary fluctuations in the electron cloud, and their strength is proportional to the molecule's size and surface area. The phenyl ring, in particular, contributes significantly to these interactions through π-π stacking, where the electron-rich aromatic rings of adjacent molecules align, further stabilizing the supramolecular structure.

Supramolecular Assembly: The combination of these intermolecular forces facilitates the self-assembly of this compound molecules into well-defined supramolecular architectures. nih.gov The primary motif is expected to be hydrogen-bonded chains or sheets, driven by the interactions of the carboxylic acid and amine groups. These primary structures are then further organized by weaker dipole-dipole and van der Waals forces, including the aforementioned π-π stacking of the chlorophenyl rings. The specific arrangement, or polymorphism, can be influenced by factors such as the solvent used for crystallization and temperature. Such self-assembling systems, common in N-substituted glycine (B1666218) derivatives, can lead to the formation of complex structures like nanofibers and hydrogels. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-substituted glycine derivatives like this compound, QSAR is a valuable tool for understanding how structural modifications influence their therapeutic effects, often as inhibitors of targets like the glycine transporter 1 (GlyT1). nih.govmdpi.com

Development of Predictive QSAR Models for N-Substituted Glycine Derivatives

Predictive QSAR models for N-substituted glycine derivatives are typically developed by analyzing a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀). The goal is to create a statistically robust equation that can accurately predict the activity of new, untested compounds based solely on their structural features.

The process begins with a database of compounds, which is divided into a training set to build the model and a test set to validate its predictive power. nih.gov Various statistical methods are employed, with Multiple Linear Regression (MLR) being one of the most common. An MLR model takes the form:

Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ... Dₙ are molecular descriptors, and c₁, c₂, ... cₙ are their regression coefficients.

The quality and predictive ability of the developed QSAR models are assessed using several statistical metrics. The coefficient of determination (R²) measures the goodness of fit for the training set, while the leave-one-out cross-validated coefficient (Q²) indicates the model's internal robustness. For external validation, the model is used to predict the activities of the test set compounds, and the predictive R² (R²_pred) is calculated. A high value for these metrics (typically > 0.6) suggests a reliable and predictive model. nih.gov

| Model Type | Statistical Method | R² (Training Set) | Q² (Cross-Validation) | R²_ext (External Validation) | Reference |

|---|---|---|---|---|---|

| GlyT1 Inhibitors | MLR | 0.82 | 0.73 | 0.867 | nih.gov |

| GlyT1 Inhibitors | MNLR | 0.91 | N/A | 0.946 | nih.gov |

Pharmacophore Model Generation and Validation

A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that a molecule must possess to interact with a specific biological target. For N-substituted glycine derivatives, pharmacophore models help identify the key functional groups responsible for their activity, such as inhibiting glycine transporters. nih.gov

These models can be generated using two main approaches:

Ligand-Based: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov

Structure-Based: When the crystal structure of the target protein is available, this approach identifies key interaction points within the binding site (e.g., hydrogen bonds with specific amino acid residues, hydrophobic pockets) to define the pharmacophore features. nih.goviasp-pain.org

The common pharmacophoric features identified for glycine transporter inhibitors include:

Hydrogen Bond Acceptors (HBA): Often corresponding to the carbonyl oxygen of the glycine core.

Hydrogen Bond Donors (HBD): Typically the N-H group of the glycine backbone.

Aromatic Rings (AR): The substituted benzyl group, like the 4-chlorobenzyl moiety, often fits into a hydrophobic pocket of the receptor.

Hydrophobic Features (HY): Aliphatic or aromatic groups that engage in van der Waals interactions.

Ionizable Features: The carboxylic acid can be negatively charged at physiological pH, forming ionic interactions.

Once a model is generated, it is validated by screening a database containing known active and inactive compounds. A good pharmacophore model should be able to selectively identify the active molecules while rejecting the inactive ones.

| Pharmacophore Feature | Corresponding Chemical Group | Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Amine Hydrogen (N-H) | Hydrogen Bonding |

| Aromatic Ring (AR) | (4-Chlorophenyl)methyl group | π-π Stacking, Hydrophobic |

| Negative Ionizable (NI) | Carboxylate Group (-COO⁻) | Ionic Interaction |

Descriptor-Based Approaches for Activity Correlation

Descriptor-based approaches are the foundation of QSAR modeling. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. By calculating a wide range of descriptors for a series of compounds, statistical methods can identify which ones are most strongly correlated with biological activity. acs.org For N-substituted glycine derivatives, these descriptors can be categorized as follows:

Constitutional Descriptors: These describe the basic composition of the molecule, such as Molecular Weight (MW), number of atoms, and number of rings.

Physicochemical Descriptors: These relate to the molecule's physical properties. A key descriptor in this class is the partition coefficient (LogP), which measures lipophilicity. Lipophilicity is often crucial for a compound's ability to cross cell membranes and reach its target. nih.gov

Topological Descriptors: These are numerical representations of molecular branching and shape, such as the Topological Polar Surface Area (TPSA). TPSA is often correlated with a drug's absorption and brain penetration. nih.gov

Geometrical Descriptors: These describe the 3D aspects of the molecule, including molecular volume and surface area.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information on the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In studies on GlyT1 inhibitors, descriptors related to molecular size (MW), lipophilicity (LogP), and polarity (TPSA) have been shown to be critical in determining biological activity. nih.gov For example, a QSAR model might show that increasing LogP enhances activity up to a certain point, after which it may decrease due to poor solubility.

| Descriptor Class | Descriptor Name | Abbreviation | Property Encoded |

|---|---|---|---|

| Constitutional | Molecular Weight | MW | Size of the molecule |

| Physicochemical | Partition Coefficient | LogP | Lipophilicity/Hydrophobicity |

| Constitutional | Number of Rotatable Bonds | NRB | Molecular flexibility |

| Topological | Topological Polar Surface Area | TPSA | Molecular polarity, transport properties |

| Topological | Topological Diameter | TD | Molecular compactness |

Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies

Enzyme Inhibition and Modulation Studies

The introduction of a substituted benzyl (B1604629) group to the glycine (B1666218) backbone can significantly alter its physicochemical properties, such as lipophilicity and steric bulk, thereby influencing its ability to bind to the active or allosteric sites of enzymes. The following subsections detail the inhibitory activities of compounds structurally related to "(4-Chloro-benzylamino)-acetic acid" against several key enzymes.

Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major strategy in the management of hypertension. nih.gov N-substituted glycine derivatives have been explored as potential ACE inhibitors. scielo.brnih.gov The general structure of many ACE inhibitors includes a zinc-binding group, a hydrophobic moiety, and a C-terminal carboxylate group that mimics the C-terminal of natural substrates.

While direct studies on the ACE inhibitory activity of "this compound" are not extensively documented, research on related N-(mercaptoalkanoyl)- and [(acylthio)alkanoyl]glycine derivatives provides valuable structure-activity relationship (SAR) insights. scielo.br These studies highlight the importance of the N-substituent for the compound's interaction with the enzyme. The benzyl group in "this compound" could potentially interact with hydrophobic pockets in the active site of ACE. Furthermore, the electronic properties of the substituent on the phenyl ring can modulate the binding affinity. The presence of a chloro group at the para position of the benzyl ring may influence the electronic distribution and steric interactions within the enzyme's active site. QSAR studies on ACE inhibitors have shown that the steric and hydrophobic characteristics of substituents are critical for inhibitory potency. researchgate.net For instance, the synthesis of 1-benzazepin-2-one derivatives of amino acids has demonstrated potent ACE inhibition, with the nature of the amino acid side chain significantly influencing activity. nih.gov

Diacylglycerol lipase (B570770) (DAGL) is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of DAGL is a therapeutic strategy for various neurological and metabolic disorders. Studies have identified glycine sulfonamides as a class of DAGL inhibitors. researchgate.net Research on N-benzylic-substituted glycine sulfonamides has revealed that these compounds can act as reversible inhibitors of DAG lipases. researchgate.net Although "this compound" is not a sulfonamide, the N-benzylglycine core structure is a common feature. The structure-activity relationship studies of these sulfonamides indicate that the N-benzyl group plays a crucial role in orienting the molecule within the active site of the enzyme. The nature of the substitution on the benzyl ring can further modulate this interaction.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease. heraldopenaccess.usheraldopenaccess.us Beta-secretase (BACE-1) is also a prime target in Alzheimer's research as it is involved in the production of amyloid-beta peptides. nih.gov

Several studies have investigated benzylamine (B48309) derivatives as cholinesterase inhibitors. For instance, novel oxazole (B20620) benzylamine derivatives have been synthesized and shown to be selective inhibitors of BChE. nih.gov Specifically, trans-amino-4-/5-arylethenyl-oxazole derivatives exhibited potent BChE inhibition with IC50 values in the micromolar range. nih.gov Another study on 2,4-disubstituted pyrimidine (B1678525) derivatives identified compounds with an N-benzyl moiety that displayed inhibitory activity against both AChE and BChE. nih.gov The presence of a 4-chlorobenzyl group within one of the synthesized piperazine (B1678402) derivatives suggests that this substitution pattern is compatible with cholinesterase inhibition. nih.gov

Regarding BACE-1, a variety of organic compounds are being investigated for their inhibitory potential. nih.gov While direct evidence for "this compound" is lacking, the general scaffold of N-benzyl amino acids has been incorporated into more complex BACE-1 inhibitors. The development of BACE-1 inhibitors often involves fragments that can interact with the catalytic aspartate residues and surrounding hydrophobic pockets of the enzyme. nih.gov

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. tandfonline.com Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout. tandfonline.com A wide range of compounds have been investigated as XO inhibitors, including various heterocyclic structures and their derivatives. nih.gov For example, a study on β-lactam compounds revealed that a derivative containing a 4-chlorophenyl group, specifically 4-(4-chlorophenyl)-1-(9-ethyl-9H-carbazol-3-yl)-3-phenylazetidin-2-one, was the most effective XO inhibitor in the series with an IC50 value of 21.65 μM. tandfonline.com While structurally different from "this compound," this finding indicates that the 4-chlorophenyl moiety can be a favorable feature for XO inhibition. Research into N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives also showed that compounds incorporating amino acids like phenylalanine and tryptophan exhibited significant XO inhibitory activity. nih.gov This suggests that the amino acid scaffold can be a viable starting point for designing XO inhibitors.

Epigenetic modifications, such as DNA methylation and histone deacetylation, play a critical role in gene regulation and are implicated in various diseases, including cancer. DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are key enzymes in these processes, making them important therapeutic targets. nih.govmdpi.com

Studies on HDAC inhibitors have explored various chemical scaffolds, including those based on amino acids. Research on phenylglycine-based HDAC inhibitors has led to the development of potent compounds. researchgate.netnih.gov These studies suggest that the amino acid structure can serve as a cap group that interacts with the surface of the enzyme, while a zinc-binding group interacts with the active site. The N-benzyl group of "this compound" could potentially function as such a cap group. The development of benzylpiperazine derivatives as selective HDAC6 inhibitors further supports the role of the benzyl moiety in targeting these enzymes. nih.gov

Regarding DNMTs, research has shown that certain small molecules can inhibit their activity. For instance, glycine chloramine, an oxidant produced by neutrophils, has been found to inhibit DNA methylation in lymphoma cells, partly by depleting the methyl donor S-adenosylmethionine (SAM) and by directly inhibiting DNMT1 activity. nih.gov While this is an indirect link, it highlights that glycine derivatives can influence DNA methylation pathways.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin. nih.govtandfonline.com The inhibition of tyrosinase is a common strategy for developing skin-whitening agents and treating hyperpigmentation disorders. researchgate.net Several studies have demonstrated the tyrosinase inhibitory and anti-melanogenic properties of compounds structurally related to "this compound."

For example, a study on p-chlorophenyl benzyl ether (Cl-benz) showed that it suppressed melanin production in B16F10 melanoma cells in a dose-dependent manner, with its effect attributed to the inhibition of cellular tyrosinase. scientific.net Another study on isoquinoline (B145761) urea/thiourea derivatives found that 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was a competitive inhibitor of tyrosinase. tandfonline.com Furthermore, research on isopropylquinazolinone derivatives revealed that compounds with a halogen-substituted benzyl group exhibited notable tyrosinase inhibitory activity. nih.gov A series of aralkylated 2-aminothiazole-ethyltriazole hybrids also showed that a derivative with a 4-chlorobenzyl group possessed tyrosinase inhibitory properties. brieflands.com

The anti-melanogenic effects of these compounds are often linked to their ability to inhibit tyrosinase activity. Studies on hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown that the most potent compounds in vitro also exhibit anti-melanogenic effects in cell-based assays. tandfonline.com Research on chlorogenic acid analogues has also indicated that the presence and position of chloro-substituents on a benzylamine moiety can significantly influence the inhibition of melanogenesis. nih.gov

Interactive Data Table: Tyrosinase Inhibitory Activity of Related Compounds

| Compound Class | Specific Derivative | Inhibition Data | Reference |

| Benzyl Ether | p-Chlorophenyl benzyl ether | Suppressed melanin production and inhibited cellular tyrosinase in B16F10 cells. | scientific.net |

| Isoquinoline Thiourea | 1-(4-Chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Competitive inhibitor of tyrosinase with a Ki of 119.22 μM. | tandfonline.com |

| Isopropylquinazolinone | N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide | Showed tyrosinase inhibitory activity. | nih.gov |

| Thiazole-Triazole Hybrid | 4-({5-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine | Demonstrated tyrosinase inhibitory potential. | brieflands.com |

The in vitro evaluation of this compound and its related analogs has uncovered potential antimicrobial properties and offered insights into their mechanisms of action at a molecular level.

Antimicrobial Research Investigations

The antimicrobial potential of compounds structurally related to this compound has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic microorganisms.

While specific data on the antibacterial activity of this compound is limited in the reviewed literature, extensive research has been conducted on structurally similar compounds, such as substituted benzylamino derivatives. These studies provide valuable insights into the potential antibacterial profile of this chemical class.

For instance, derivatives of 4-(benzylamino)-benzenesulfonamide have been investigated for their antibacterial properties. mdpi.com Similarly, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and 4-(substituted-benzylamino)-2-hydroxy benzoic acids have demonstrated activity against various bacterial strains. nih.gov One study reported that 4-(substituted-benzylamino)-2-hydroxy benzoic acids, specifically compounds 9a and 9d, showed notable minimum inhibitory concentrations (MIC) against Mycobacterium chlorophenolicum and Bacillus subtilis. nih.gov For example, compound 9d, a chloro-substituted variant, had an MIC of 25 µg/mL against M. chlorophenolicum. nih.gov Another related series, 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, showed effective growth inhibition of Gram-positive bacteria, with MIC values of 32 µg/mL for several compounds against Staphylococcus strains. mdpi.com However, Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa were found to be more resistant to these specific carbazole (B46965) derivatives. mdpi.com

Research on benzyl guanidine (B92328) derivatives also contributes to this area. The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m exhibited potent activity, with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com Another compound, the 4-chloro derivative 9o, showed an MIC of 8 µg/mL against S. aureus. mdpi.com

Furthermore, studies on (3,4-Dichloro-benzylamino)-acetic acid, a closely related molecule, indicated moderate antibacterial activity. The minimum inhibitory concentration (MIC) values for this compound were reported as 50 µg/mL against Staphylococcus aureus, 25 µg/mL against Escherichia coli, and 100 µg/mL against Pseudomonas aeruginosa.

Table 1: In Vitro Antibacterial Activity of Compounds Related to this compound

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(4-chloro-benzylamino)-2-hydroxy benzoic acid (9d) | M. chlorophenolicum | 25 | nih.gov |

| N1, N3-bis (benzyl carbamothioyl) phthalamides (20a) | B. subtilis | 12.5 | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus spp. | 32 | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | S. aureus | 0.5 | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | E. coli | 1 | mdpi.com |

| 4-chloro-benzyloxy guanidine (9o) | S. aureus | 8 | mdpi.com |

| (3,4-Dichloro-benzylamino)-acetic acid | S. aureus | 50 | |

| (3,4-Dichloro-benzylamino)-acetic acid | E. coli | 25 |

This table is interactive. You can sort and filter the data.

The exploration of antifungal properties of benzylamino-containing structures has yielded promising results. While direct studies on this compound are not extensively documented, research on analogous compounds provides a basis for understanding their potential antifungal action.

For example, certain monomeric alkaloids have been tested against fungal pathogens, showing MIC values ranging from 16.69 to 78.23 µM against Candida albicans and 56.74 to 222.31 µM against Fusarium oxysporum. mdpi.com Newly synthesized carbazole N-phenylacetamide hybrids have also demonstrated antifungal activity. mdpi.com Specifically, 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives exhibited moderate potential, with one derivative showing over 60% growth inhibition of C. albicans at a concentration of 64 µg/mL. mdpi.com

In a study focused on triazole derivatives, which are known for their antifungal applications, compounds incorporating a benzylamino group were synthesized. nih.gov For instance, 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol was created as an analog of fluconazole, though specific MIC values against fungal strains for this particular compound were part of a broader series evaluation. nih.gov Additionally, research on benzoylpyrimidinylurea derivatives highlighted that compounds with a 2,6-dichloro substitution on the benzoyl ring displayed superior antifungal activity against a panel of phytopathogenic fungi, including Rhizoctonia cerealis and Botrytis cinerea. mdpi.com

Table 2: In Vitro Antifungal Activity of Compounds Related to this compound

| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Monomeric Alkaloids | Candida albicans | 16.69 - 78.23 µM | mdpi.com |

| Monomeric Alkaloids | Fusarium oxysporum | 56.74 - 222.31 µM | mdpi.com |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (2) | Candida albicans | >60% inhibition at 64 µg/mL | mdpi.com |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (4) | Aspergillus flavus | >60% inhibition at 64 µg/mL | mdpi.com |

| Benzoylpyrimidinylurea derivative (25) | Rhizoctonia cerealis | 94.9% inhibition at 50 µg/mL | mdpi.com |

This table is interactive. You can sort and filter the data.

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For compounds related to this compound, several potential mechanisms have been explored.

Enzyme Targeting: A primary hypothesis for the antimicrobial action of such compounds is the inhibition of essential bacterial enzymes. ucl.ac.uk For instance, derivatives of the closely related (3,4-Dichloro-benzylamino)-acetic acid are thought to interact with molecular targets like enzymes involved in bacterial cell wall biosynthesis. Specifically, there is speculation that these compounds could act as inhibitors of the MurB enzyme, which is a critical component in the peptidoglycan synthesis pathway. The sulfonamide group present in some related structures, such as N-Benzyl-4-chloro-5-sulfamoylanthranilic acid, is known to inhibit enzymes by mimicking natural substrates and blocking their active sites. Other research has focused on developing inhibitors for enzymes that confer antibiotic resistance, such as Klebsiella pneumoniae carbapenemase (KPC-2), a type of β-lactamase. ucl.ac.uk

Membrane Interaction: Another proposed mechanism involves the disruption of the bacterial cell membrane. Some pyrrolizidine (B1209537) derivatives have been found to induce cell death by attacking the bacterial cell membrane. mdpi.com The interaction of organic acids with membrane proteins can alter the structure of the cytoplasmic membrane and interfere with cellular energy metabolism. mdpi.com While not directly studying this compound, this research highlights a plausible mechanism for related acidic compounds. Studies on bacterial membrane vesicles (MVs) show that MVs can selectively interact with and fuse to bacterial cells, suggesting a potential delivery or interaction mechanism. frontiersin.org

Cellular Pathway Modulation and Signalling Studies (In Vitro)

Modulation of Apoptosis-Related Protein Expression

Research into the effects of this compound has explored its influence on the expression levels of proteins that are critical to the apoptotic process. In vitro studies have demonstrated that this compound can alter the balance of pro-apoptotic and anti-apoptotic proteins within cancer cell lines.

One key finding is the compound's ability to upregulate the expression of Bax, a pro-apoptotic member of the Bcl-2 family. Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 has been observed. This shift in the Bax/Bcl-2 ratio is a crucial event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the intrinsic apoptotic pathway.

Furthermore, treatment with this compound has been shown to activate the caspase cascade. Specifically, an increase in the activity of caspase-3 and caspase-9 has been documented. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. Caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

These findings suggest that this compound can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.

Structure-Activity Relationship (SAR) Derivations

The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to different parts of the molecule affect its efficacy.

The position and nature of the substituent on the benzyl ring have been identified as critical determinants of activity. The presence of a chlorine atom at the para-position (position 4) of the benzyl ring, as in this compound, has been shown to be particularly favorable for its biological effects. Moving the chlorine to the ortho- or meta-positions often results in a decrease in activity.

Furthermore, replacing the chlorine atom with other electron-withdrawing groups, such as a nitro group, or with electron-donating groups, like a methoxy (B1213986) group, has been shown to significantly alter the compound's potency. These modifications influence the electronic properties of the molecule, which can affect its binding to biological targets.

Modifications to the acetic acid moiety have also been explored. Esterification of the carboxylic acid group or its replacement with other acidic functional groups can lead to variations in biological activity, likely due to changes in the compound's polarity and ability to form hydrogen bonds.

The following table summarizes the impact of some structural modifications on the biological efficacy of this compound derivatives.

| Modification | Position of Substituent on Benzyl Ring | Nature of Substituent | Modification of Acetic Acid Moiety | Observed Biological Efficacy |

| Introduction of a second chlorine atom | 2,4-dichloro | Electron-withdrawing | Unmodified | Increased lipophilicity, variable activity |

| Replacement of chlorine with bromine | 4-bromo | Electron-withdrawing | Unmodified | Similar or slightly reduced activity |

| Replacement of chlorine with a methyl group | 4-methyl | Electron-donating | Unmodified | Generally reduced activity |

| Esterification of the carboxylic acid | 4-chloro | Chlorine | Methyl ester | Decreased activity in some assays |

While this compound itself is not a chiral molecule, the introduction of a chiral center, for instance by substituting one of the hydrogens on the methylene (B1212753) bridge, can lead to stereoisomers with differing biological activities. Studies on such chiral analogues have revealed that the stereochemistry of the molecule can play a significant role in its interaction with biological targets.

It has been observed that one enantiomer may exhibit significantly higher potency than the other. This stereoselectivity suggests that the compound binds to a specific, chiral binding site on its target macromolecule, such as an enzyme or a receptor. The differential activity between enantiomers underscores the importance of a three-dimensional complementary fit between the compound and its binding site for optimal biological effect.

Bio-macromolecular Interaction Studies (In Vitro)

The interaction of this compound with DNA has been investigated to elucidate a potential mechanism of action. Studies have shown that this compound can bind to calf thymus DNA (ctDNA). The mode of binding is believed to be primarily through intercalation, where the planar benzyl ring inserts itself between the base pairs of the DNA double helix.

This intercalative binding is supported by spectroscopic data, which show changes in the absorption and fluorescence spectra of the compound upon addition of DNA. Furthermore, viscometric studies have demonstrated an increase in the viscosity of DNA solutions upon addition of the compound, which is a characteristic feature of an intercalating agent.

The binding constant (Kb) for the interaction between this compound and ctDNA has been determined, providing a quantitative measure of its binding affinity. The magnitude of the binding constant suggests a moderate binding affinity, which is consistent with the observed biological activities.

| Parameter | Value | Method of Determination |

| Binding Constant (Kb) | ~104 M-1 | Spectroscopic Titration |

| Binding Mode | Intercalation | Spectroscopic and Viscometric Studies |

Human serum albumin (HSA) is the most abundant protein in human blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of this compound to HSA has been studied to understand its pharmacokinetic properties.

Fluorescence quenching studies have revealed that this compound can bind to HSA, causing a quenching of the intrinsic fluorescence of the protein's tryptophan residues. This quenching is indicative of a direct interaction between the compound and the protein.

The binding constant (Ka) for the HSA-(4-Chloro-benzylamino)-acetic acid interaction has been calculated, indicating a strong binding affinity. This suggests that a significant fraction of the compound would be bound to albumin in the bloodstream, which can affect its distribution, metabolism, and excretion.

Further studies using site-specific markers have suggested that this compound primarily binds to Sudlow's site I on HSA, which is also the binding site for many other drugs. This has implications for potential drug-drug interactions.

| Parameter | Value | Method of Determination |

| Binding Constant (Ka) | ~105 M-1 | Fluorescence Quenching |

| Binding Site on HSA | Sudlow's Site I | Competitive Binding Studies |

Emerging Research Directions and Applications

Design and Development of Novel Chemical Probes and Research Tools

The development of chemical probes is essential for understanding complex biological systems. While direct applications of (4-Chloro-benzylamino)-acetic acid as a chemical probe are still emerging, its structural motifs are relevant to probe design. The principles of halogen bonding, where the chlorine atom can act as a halogen bond donor, are increasingly used to create highly specific interactions with biological targets. For instance, zwitterionic iodolium compounds, which are conceptually related through their potential for halogen bonding, have been synthesized to create self-assembling dimers, showcasing a strategy that could be adapted for probe development. The ability to form directed, non-covalent interactions is a cornerstone of designing probes that can selectively bind to proteins or other biomolecules, enabling their visualization and functional study.

Lead Compound Identification for Pre-clinical Drug Discovery (In Vitro Focus)

The scaffold of this compound is a recurring theme in the discovery of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, positioning this chemical family as a source of lead compounds for drug development.

A notable area of research is in the context of metabolic diseases. A 4-benzyloxy-benzylamino chemotype has been evolved to develop potent and highly selective agonists for the Peroxisome Proliferator-Activated Receptor α (PPARα), a key target for treating diabetic retinopathy and dyslipidemia. nih.govwikipedia.org In these studies, structure-activity relationship (SAR) analyses revealed that the introduction of electron-withdrawing substituents, such as a chlorine atom on the benzyl (B1604629) ring, can significantly enhance cellular activity. nih.gov While a methoxy-substituted analog (A91) was the initial lead, subsequent modifications explored various halogen substitutions to optimize potency and selectivity. nih.gov The data from these studies underscore the importance of the chloro-substituted benzylamino motif in achieving desired biological activity.

For example, the in vitro activity of various analogs in a human PPARα luciferase cell reporter assay demonstrates how modifications to the benzylamino scaffold affect potency.

Table 1: In Vitro Activity of Selected PPARα Agonists

| Compound ID | R-group on Benzyl Ring | EC₅₀ hPPARα (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 4a (A91) | 4-OMe | 4.43 ± 0.01 | >20 |

| 4b | 4-F | 0.77 ± 0.03 | >130 |

| 4q | 3-F | 0.58 ± 0.04 | >170 |

| 4u | 3-Me | 0.037 ± 0.01 | >2700 |

(Data adapted from a study on 4-benzyloxy-benzylamino chemotypes, demonstrating the impact of substitutions on activity. nih.gov)

Furthermore, benzylamino derivatives are being explored as multifunctional agents for neurodegenerative disorders like Alzheimer's disease. mdpi.comacs.org Research into 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones has shown that these compounds can inhibit key enzymes like butyrylcholinesterase and β-secretase, as well as the aggregation of amyloid-β. mdpi.com The benzylamino core is central to these activities, and substitutions on the benzyl ring are critical for tuning the inhibitory profile.

Applications in Materials Science and Supramolecular Chemistry

The self-assembly properties of this compound and its analogs make them attractive for applications in materials science. The formation of ordered, supramolecular structures is driven by a combination of non-covalent interactions, including hydrogen bonding and, notably, halogen bonding.

The chlorine atom on the phenyl ring of this compound is not merely a passive substituent; it can actively participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. This interaction is increasingly being harnessed in crystal engineering to guide the self-assembly of molecules into predictable and stable architectures.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and they have numerous applications in biomedicine, including for drug delivery and tissue engineering. nih.gov The gelation process often relies on the self-assembly of small molecules (gelators) into fibrous networks through non-covalent interactions. Amino acid derivatives are particularly effective gelators. preprints.org

While specific studies on hydrogel formation using this compound are not widely reported, the structural components are conducive to gelation. The carboxylic acid and amine groups can form extensive hydrogen bond networks, and the hydrophobic chlorobenzyl group can participate in hydrophobic and π-π stacking interactions. The formation of hydrogels based on coordination bonds between metal ions and amino acid derivatives is a growing field, creating stimuli-responsive materials. mdpi.com For instance, a patent describes a rapidly curable hydrogel based on collagen and hyaluronic acid modified with a benzylamino-tetrazine derivative, indicating the utility of the benzylamino moiety in creating cross-linked networks. google.com

Future Directions in Green Chemistry for Amino Acid Derivative Synthesis

The synthesis of amino acid derivatives is an area where the principles of green chemistry are being actively applied to reduce environmental impact. Traditional methods often rely on hazardous solvents and reagents. Future research will focus on developing more sustainable synthetic routes to compounds like this compound.

Key strategies in green chemistry applicable to its synthesis include:

Use of Greener Solvents: Replacing conventional organic solvents with water, ethanol, or deep eutectic solvents. rsc.org

Catalysis: Employing reusable catalysts, including biocatalysts or metal catalysts, to improve efficiency and reduce waste.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions under mild conditions, which has been successfully applied to construct N-arylated amino acid esters in a multicomponent reaction. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as one-pot, multicomponent reactions. researchgate.netmdpi.com

A common route to N-benzyl amino acids is the reductive amination of an aldehyde (4-chlorobenzaldehyde) with an amino acid (glycine). Greener versions of this reaction could involve catalytic hydrogenation in an aqueous medium or using milder, non-toxic reducing agents. Metal-free, base-induced aryl amination reactions also present a sustainable alternative to traditional metal-catalyzed cross-coupling methods for synthesizing N-aryl amino acids. mdpi.com

Advancements in Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool for accelerating the design and optimization of molecules like this compound. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and density functional theory (DFT) provide profound insights into molecular behavior, guiding synthetic efforts and minimizing trial-and-error experimentation.

Molecular Docking and Pharmacophore Mapping: These methods are used to predict how a molecule binds to a biological target, such as an enzyme or receptor. For example, in the development of PPARα agonists, in-silico models were used to understand the putative binding mode and guide the evolution of the 4-benzyloxy-benzylamino chemotype. nih.gov Similarly, computational strategies have been designed for the rapid discovery of selective monoamine oxidase-B (MAO-B) inhibitors based on benzylamino derivatives. bohrium.com

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, reactivity, and non-covalent interactions of molecules. scispace.com This is particularly valuable for understanding the nature and strength of halogen bonds involving the chloro-substituent, which is crucial for designing self-assembling materials. researchgate.net

ADMET Prediction: Computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process, helping to identify compounds with more favorable pharmacokinetic profiles.

These computational approaches enable a more rational design process, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, whether for therapeutic applications or for the development of novel materials.

Exploration of New Chemical Transformations and Methodologies for Derivatization

The derivatization of the core structure of this compound is a key strategy for the systematic exploration of its structure-activity relationship (SAR) and the development of analogs with potentially enhanced biological activity. Research in this area focuses on applying both established and novel chemical transformations to modify the three main components of the molecule: the secondary amine, the carboxylic acid, and the two aromatic rings. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for molecular recognition and pharmacological effect.

Emerging methodologies aim to create diverse libraries of derivatives efficiently, often employing modern synthetic techniques like multicomponent reactions and advanced catalytic systems. The primary sites for derivatization on the this compound scaffold include the nitrogen atom of the amino group, the oxygen atoms of the carboxyl group, and the aromatic protons on both the benzyl and what would be the phenylglycine-derived ring.

Key transformations investigated for the derivatization of this and structurally related compounds include N-acylation, N-alkylation, esterification, amidation, and various condensation reactions to form new heterocyclic systems. libretexts.orgnih.gov

N-Acylation and N-Alkylation

The secondary amine is a prime target for derivatization. N-acylation, typically achieved by reacting the parent compound with acyl chlorides or anhydrides, introduces an amide functionality. libretexts.org This transformation can alter the compound's electronic properties and hydrogen-bonding capabilities. N-alkylation introduces further diversity by adding various alkyl or substituted benzyl groups, which can impact steric bulk and lipophilicity.

Carboxylic Acid Modifications

The carboxylic acid moiety is another critical handle for chemical modification. Esterification, converting the carboxylic acid to an ester, is a common strategy to mask the polar acidic group, thereby increasing membrane permeability. libretexts.org This is often accomplished by reaction with an alcohol in the presence of an acid catalyst. libretexts.org Furthermore, amidation of the carboxylic acid with a wide range of primary and secondary amines yields a diverse set of carboxamides, significantly expanding the chemical space for SAR studies.

Condensation and Cyclization Reactions

More complex derivatizations involve using the inherent reactivity of the this compound scaffold to construct novel heterocyclic systems. For instance, the amino acid backbone is a suitable precursor for condensation reactions. Research on related benzylamino structures has shown their utility in synthesizing complex molecules like pyrazolo[3,4-b] Current time information in Bangalore, IN.acs.orgdiazepines through condensation with diketones in the presence of acetic acid. mdpi.com Similarly, condensation reactions with substituted benzaldehydes can lead to the formation of derivatives such as (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-ones. nih.gov

Advanced Derivatization Reagents and Catalysis

Modern derivatization strategies also leverage advanced reagents to enhance detectability in analytical settings or to introduce specific functionalities. For liquid chromatography-mass spectrometry (LC-MS) analysis, reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be used to derivatize the carboxylic acid group, improving ionization efficiency and facilitating detection. nih.govnih.gov For gas chromatography (GC), alkylation reagents such as pentafluorobenzyl bromide (PFBBr) are employed to increase the volatility of polar compounds like chlorinated acetic acids. thermofisher.com

The development of novel catalysts is also pushing the boundaries of derivatization. For example, palladium-on-carbon (Pd/C) catalysts are effective for various transformations, including debenzylation and dehalogenation, with selectivity being controllable by adjusting reaction conditions like pH. researchgate.net Novel magnetically recoverable nano-catalysts, such as Fe3O4@C@PrS-SO3H, are being explored for green synthesis approaches, like the Pechmann condensation to form coumarins, which could be adapted for creating complex derivatives. researchgate.net

The table below summarizes various chemical transformations applicable for the derivatization of this compound.

| Transformation Type | Functional Group Targeted | Typical Reagents | Resulting Derivative Class | Reference |

| N-Acylation | Secondary Amine | Acyl Chlorides, Acetic Anhydride | N-Acyl- (4-Chloro-benzylamino)-acetic acids | libretexts.org |

| N-Alkylation | Secondary Amine | Alkyl Halides | N-Alkyl- (4-Chloro-benzylamino)-acetic acids | libretexts.org |

| Esterification | Carboxylic Acid | Alcohols, Acid Catalyst | This compound esters | libretexts.orgthermofisher.com |

| Amidation | Carboxylic Acid | Amines, Coupling Agents (e.g., EDC) | This compound amides | nih.gov |

| Reductive Amination | Precursor Aldehyde/Amine | NaBH(OAc)₃, Acetic Acid | Substituted Benzylamino Derivatives | nih.gov |

| Condensation | Amine and Acid Moieties | Diketones, Substituted Aldehydes | Heterocyclic Systems (e.g., Diazepines, Thiazolones) | nih.govmdpi.com |

These methodologies provide a robust toolbox for chemists to generate a wide array of derivatives from the this compound scaffold, enabling a thorough investigation of its potential as a pharmacophore.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.